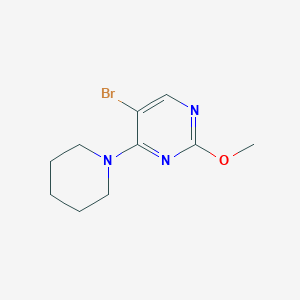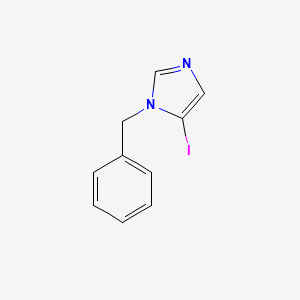
1-Benzyl-5-Iodoimidazol
Übersicht
Beschreibung
1-Benzyl-5-iodoimidazole is a chemical compound with the CAS Number: 941286-76-6 and a molecular weight of 284.1 . Its IUPAC name is 1-benzyl-5-iodo-1H-imidazole . It is a derivative of imidazole, a five-membered heterocyclic moiety .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-iodoimidazole is represented by the linear formula C10H9IN2 . The InChI code for this compound is 1S/C10H9IN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including [3 + 2] cycloaddition reactions , and multicomponent reactions .Physical And Chemical Properties Analysis
1-Benzyl-5-iodoimidazole is a solid that is highly soluble in water and other polar solvents . It has a molecular weight of 284.1 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
1-Benzyl-5-Iodoimidazol dient als ein wichtiges Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Der Imidazolring ist eine Kernstruktur in vielen Medikamenten, da er den grundlegenden Bestandteilen biologischer Systeme wie Histidin und Purinen ähnelt . Diese Verbindung wurde bei der Entwicklung von:
Solarforschung
Im Bereich der Solarenergie werden Derivate von this compound für folgende Anwendungen untersucht:
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von this compound, wie z. B. seine Fähigkeit, aufgrund des Vorhandenseins sowohl einer Benzylgruppe als auch eines Iodatoms, das weiter funktionalisiert werden kann, an verschiedenen Bindungsinteraktionen teilzunehmen . Die Vielseitigkeit des Imidazolrings macht ihn zu einer wertvollen Komponente in einer Vielzahl von wissenschaftlichen Bestrebungen .
Wirkmechanismus
Target of Action
1-Benzyl-5-iodoimidazole primarily targets the Glutaminyl-peptide cyclotransferase . This enzyme plays a crucial role in the cyclization of N-terminal glutamine residues into pyroglutamate, a modification that can influence the stability and biological activity of proteins.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it is likely that it impacts the processing of proteins that undergo n-terminal glutamine cyclization . The downstream effects of this could be wide-ranging, given the diverse roles of such proteins in cellular function.
Result of Action
Given its target, it is likely that the compound could influence the function of proteins that undergo N-terminal glutamine cyclization . This could potentially have wide-ranging effects on cellular function, depending on the specific proteins affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how 1-Benzyl-5-iodoimidazole interacts with its target and exerts its effects
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 1-Benzyl-5-iodoimidazole could involve further exploration of its potential biological activities and applications in drug development.
Biochemische Analyse
Biochemical Properties
1-Benzyl-5-iodoimidazole plays a crucial role in various biochemical reactions due to its unique structure. The compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1-Benzyl-5-iodoimidazole has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
1-Benzyl-5-iodoimidazole exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Benzyl-5-iodoimidazole can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, the compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-5-iodoimidazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 1-Benzyl-5-iodoimidazole can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-5-iodoimidazole can change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature and pH. Over time, 1-Benzyl-5-iodoimidazole may degrade into other products, which can have different biological activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Benzyl-5-iodoimidazole in animal models can vary with different dosages. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the compound can exert more pronounced biological effects, including potential therapeutic benefits . At high doses, 1-Benzyl-5-iodoimidazole may exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity . These effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
1-Benzyl-5-iodoimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-Benzyl-5-iodoimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and its distribution can be influenced by factors such as lipophilicity and molecular size . Once inside the cells, 1-Benzyl-5-iodoimidazole can localize to specific cellular compartments, where it can exert its biological effects.
Subcellular Localization
1-Benzyl-5-iodoimidazole exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, 1-Benzyl-5-iodoimidazole may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its precise mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-benzyl-5-iodoimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUFISVVTYNDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





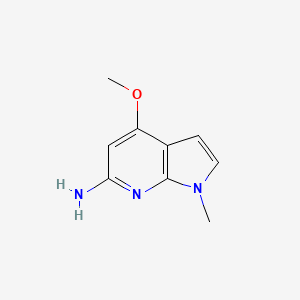
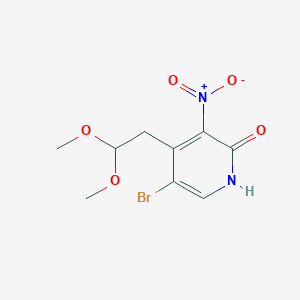

![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
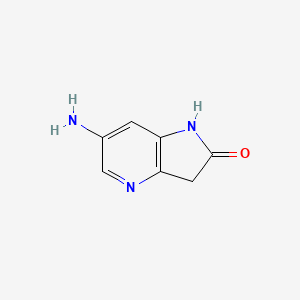
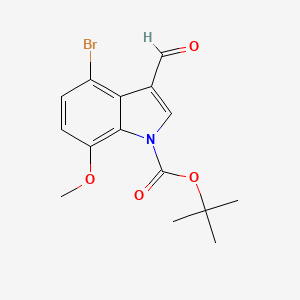

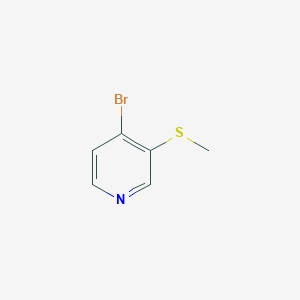
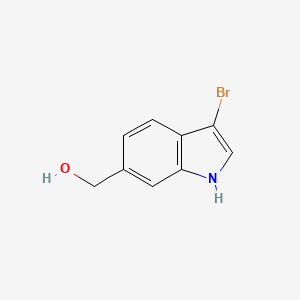
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)

